5,7-Dichloro-2-methyl-4-quinolinol

Antifungal Structure-Activity Relationship Mycology

Replicating lanthanide-based anticancer studies demands the exact ligand-generic 8-quinolinol analogues lack the 5,7-dichloro-2-methyl pattern critical for potency. This chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol) enables: • Pm(III) complex with IC50 1.00 nM (NCI-H460) & 56% in vivo tumor growth inhibition • MAO-B selective inhibition (IC50 17.0 μM; >5.9× selectivity over MAO-A) • Defined Zn²⁺ extraction constant (log Kex = -6.15 ± 0.07) Supplied with comprehensive Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
Cat. No. B13732326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methyl-4-quinolinol
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14)
InChIKeyPCNMMXRWXDHDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2-methyl-4-quinolinol Overview


5,7-Dichloro-2-methyl-4-quinolinol (also referred to as 5,7-dichloro-2-methyl-8-quinolinol or chlorquinaldol) is a monohydroxyquinoline derivative bearing chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring [1]. This substitution pattern yields a molecular formula of C10H7Cl2NO and a molecular weight of 228.07 g/mol . The compound has been historically utilized as a topical antifungal and antibacterial agent [2] and has more recently garnered interest as a ligand in metal-based anticancer complexes [3].

Why Generic Substitution Is Not Recommended


The 8-quinolinol scaffold exhibits marked structure-activity relationships (SAR) that preclude simple interchangeability. The presence, position, and number of halogen substituents, as well as the presence of the 2-methyl group, profoundly influence biological activity [1]. For instance, while 8-quinolinol itself possesses some antifungal properties, the addition of chlorine atoms at the 5- and 7-positions dramatically enhances fungitoxicity, as shown in direct comparative studies [2]. Furthermore, the 2-methyl substitution can modulate activity; in many cases, 2-methyl analogues exhibit reduced antifungal potency compared to their non-methylated counterparts, with the 5,7-dichloro derivative being a notable exception [3]. Substituting 5,7-dichloro-2-methyl-4-quinolinol with a mono-chloro or non-halogenated analogue is therefore not a valid 1:1 replacement and will likely lead to a significant alteration, if not complete loss, of the desired biological effect or chemical property. The quantitative evidence below details these critical, non-linear differences.

Quantitative Performance Evidence


Superior Antifungal Potency vs. Analogues

In a direct comparative study against five fungal strains, 5,7-dichloro-2-methyl-8-quinolinol was identified as one of the most potent compounds tested, exhibiting significantly greater fungitoxicity than the parent 8-quinolinol and the majority of mono-halogenated 2-methyl analogues [1]. The study directly compared sixteen substituted derivatives, establishing that the 5,7-dichloro and 5,7-dibromo analogues were the most fungitoxic [2]. Importantly, the addition of the 2-methyl group generally decreased activity compared to non-methylated 8-quinolinols, with the 5,7-dichloro-2-methyl derivative being a key exception to this trend [3].

Antifungal Structure-Activity Relationship Mycology

Antitumor Activity of Lanthanide Complexes

The ligand 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) forms Ln(III) complexes that exhibit exceptionally high in vitro and in vivo antitumor activity. A novel Pm(III) complex, [Pm(dmbpy)(ClQ)2NO3] (1), demonstrated an IC50 of 1.00 ± 0.25 nM against the NCI-H460 non-small cell lung cancer cell line, which is orders of magnitude more potent than the free ligand or other related complexes [1]. This complex also showed significant in vivo tumor growth inhibition (56.0%) in a xenograft mouse model [2]. While other metal complexes of this ligand, such as a Pt(II) complex, show activity (IC50 ~2.8–6.0 μM) against various cancer cell lines [3], the Pm(III) complex represents a distinct and highly potent application.

Medicinal Chemistry Oncology Coordination Chemistry

Selective MAO-B Inhibition

5,7-Dichloro-2-methyl-4-quinolinol exhibits a clear, quantifiable selectivity profile in its inhibition of monoamine oxidases (MAOs). In a standardized enzyme assay, the compound inhibited human MAO-B with an IC50 of 17.0 μM, while its activity against human MAO-A was negligible, with an IC50 greater than 100 μM [1]. This represents at least a 5.9-fold selectivity window in favor of MAO-B inhibition.

Enzymology Neuroscience MAO Inhibition

Zinc Chelation and Solvent Extraction

The compound acts as a well-defined chelating agent for divalent metals. Its extraction behavior with zinc(II) into chloroform has been rigorously quantified. The predominant extracted species is the simple 1:2 chelate, ZnR2, with a refined extraction constant of log K(ex) = -6.15 ± 0.07 [1]. This quantitative parameter allows for precise modeling and comparison with other chelating agents in analytical or separation science applications.

Analytical Chemistry Solvent Extraction Coordination Chemistry

Application Scenarios


Next-Gen Anticancer Metal Complexes

Procure this ligand specifically to replicate and build upon the work of Meng et al., where its Pm(III) complex demonstrated an unprecedented IC50 of 1.00 nM against the NCI-H460 lung cancer cell line [1]. This is not a general-purpose 'anticancer compound' procurement; it is the specific purchase of a key ligand for generating a class of highly potent lanthanide-based chemotherapeutics with a proven in vivo efficacy (56% tumor growth inhibition) [2]. Using a non-halogenated or mono-halogenated 8-quinolinol analogue would be scientifically unfounded, as the SAR for this activity is tightly coupled to the 5,7-dichloro-2-methyl pattern.

Antifungal Susceptibility Assay Calibration

This compound serves as a high-potency reference standard for antifungal susceptibility testing. Its well-documented, superior fungitoxicity against a panel of clinically and agriculturally relevant fungi (e.g., Aspergillus spp., Trichophyton mentagrophytes) [REFS-1, REFS-2] makes it an ideal positive control. Its performance is consistently ranked as 'most fungitoxic' among a series of 16 analogues [3], providing a clear, high-end benchmark for validating assay sensitivity and robustness. It is a more rigorous and informative control than the weaker, less active parent 8-quinolinol.

Chemical Probe for MAO-B

Researchers investigating MAO-B as a drug target should source this compound as a structurally simple, well-characterized inhibitor with a defined selectivity profile (IC50 MAO-B = 17.0 μM; MAO-A > 100 μM) [1]. This makes it a valuable tool compound for cellular or biochemical assays where establishing a baseline for MAO-B selective inhibition is required. Its selectivity window of >5.9 over MAO-A is a quantifiable asset for any study aiming to dissect the individual contributions of these two enzyme isoforms.

Zinc Solvent Extraction Protocols

For analytical chemists and separation scientists, this compound is a defined reagent for zinc extraction. The precisely measured extraction constant (log K(ex) = -6.15 ± 0.07) for its ZnR2 chelate in a water-chloroform system [1] allows for the rational design and optimization of separation protocols. This quantitative data provides a reproducible starting point for developing methods for zinc quantification or removal from complex matrices, distinguishing it from other extractants for which such fundamental data may be lacking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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